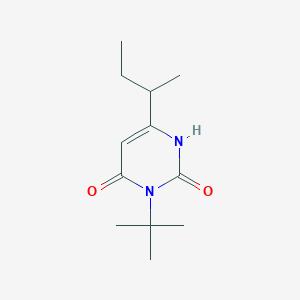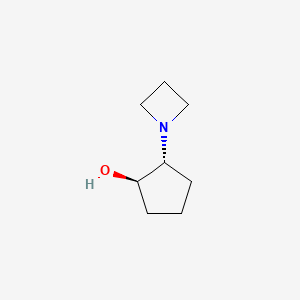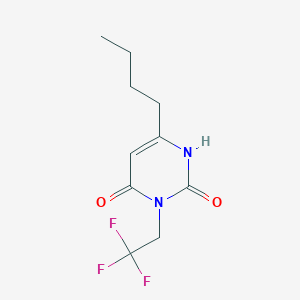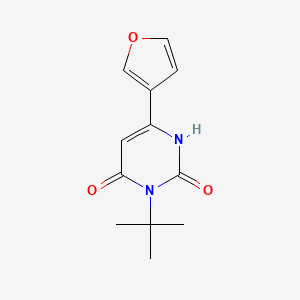
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-BTB) is a heterocyclic compound belonging to the pyrimidine family. It is a colorless, odorless, crystalline solid that is insoluble in water and stable under normal conditions. 6-BTB has been studied extensively for its potential application in the fields of chemical synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
The research into dihydropyrimidine-2,4(1H,3H)-dione derivatives, including compounds similar to 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, focuses on their synthesis and potential biological activities. A notable study reports the development of a novel synthesis method for dihydropyrimidine-2,4(1H,3H)-dione derivatives, demonstrating modest to high yields and confirming the structures via NMR spectroscopy. These compounds were evaluated for cytotoxic activity against A431 cancer cell lines, indicating potential applications in cancer research (Udayakumar, Gowsika, & Pandurangan, 2017).
Antitumor Activity
Another study focused on the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, testing them for antitumor activity across a panel of 11 cell lines. This research highlights the potential of structurally similar compounds for use in antitumor applications (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Antioxidant and Cytotoxic Activities
Further exploration into the chemical space of dihydropyrimidine derivatives revealed the synthesis of new compounds with antioxidant and cytotoxic activities. These studies underline the chemical versatility of the dihydropyrimidine core and its potential utility in developing pharmacologically relevant molecules (Shatokhin, Tuskaev, Gagieva, Markova, Pozdnyakov, Denisov, Melnikova, Oganesyan, & Bulychev, 2021).
Reaction Studies and Derivative Synthesis
Research also delves into the reaction mechanisms and further derivative synthesis of similar compounds, showcasing their reactivity and the potential for creating diverse molecular architectures. This demonstrates the compound's utility as a building block in organic synthesis, potentially leading to new materials or bioactive molecules (Mironovich, Kostina, & Podol’nikova, 2013).
Propriétés
IUPAC Name |
6-butan-2-yl-3-tert-butyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-6-8(2)9-7-10(15)14(11(16)13-9)12(3,4)5/h7-8H,6H2,1-5H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGROBQDQOQPBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)
![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)

![3-Methyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484071.png)





![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)
![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)

